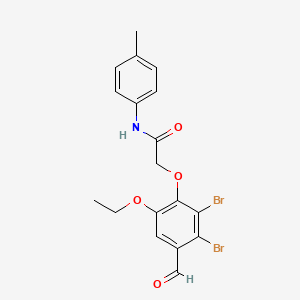
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as DBEFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide involves its ability to undergo a chemical reaction with ROS, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the cell, allowing researchers to quantify ROS levels in real-time. This mechanism has been extensively studied and validated in various in vitro and in vivo models, making 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide a reliable tool for studying ROS in cells.
Biochemical and Physiological Effects
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to have minimal biochemical and physiological effects on cells, making it a safe and reliable tool for studying ROS. It does not interfere with cellular processes or cause toxicity in cells, making it an ideal probe for long-term studies. However, it is essential to note that the use of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo requires further investigation to determine its safety and potential side effects.
実験室実験の利点と制限
The primary advantage of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its high sensitivity and selectivity in detecting ROS in cells. It allows researchers to study ROS in real-time, providing valuable insights into the role of ROS in various diseases. Additionally, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is relatively easy to synthesize, making it readily available for researchers. However, it is essential to note that 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS.
将来の方向性
There are several future directions for research on 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, including the development of new fluorescent probes for detecting other reactive species apart from ROS. Additionally, there is a need for further investigation into the safety and potential side effects of using 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in vivo. Furthermore, the application of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in clinical studies for the diagnosis and treatment of various diseases requires further investigation. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and further studies are necessary to fully understand its capabilities and limitations.
Conclusion
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a valuable tool for studying ROS in cells, with potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Its high sensitivity and selectivity in detecting ROS make it a reliable tool for studying the role of ROS in various diseases. However, further investigation is necessary to fully understand its capabilities and limitations, including its potential toxicity in vivo and its inability to detect other reactive species apart from ROS. Overall, 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has great potential for various research applications, and its continued development and use will undoubtedly contribute to advancing scientific knowledge in various fields.
合成法
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,3-dibromo-6-ethoxy-4-formylphenol with N-(4-methylphenyl)acetamide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide. This synthesis method has been successfully used by researchers to produce 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide in the laboratory for various research purposes.
科学的研究の応用
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to be highly sensitive and selective in detecting ROS in cells, making it a valuable tool for studying the role of ROS in various diseases.
特性
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-6-4-11(2)5-7-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYQYVFQRINHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)



![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
![N-(4-fluorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2383739.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)


![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)
![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)
